pH-Independent Substrate Binding in Carnitine Acetyltransferase Differentiates Acetyl-dephospho-CoA from Acetyl-CoA
Acetyl-3'-dephospho-CoA exhibits a Km that is independent of pH in the range 6.0–7.8, whereas acetyl-CoA binding to carnitine acetyltransferase is pH-dependent due to the ionization of its 3'-phosphate group (pK 6.4) [1]. This pH independence was used to unequivocally identify the 3'-phosphate as the ionizing group responsible for the pH-dependence of CoA substrate binding [1].
| Evidence Dimension | Km pH-dependence |
|---|---|
| Target Compound Data | pH-independent over pH 6.0–7.8 |
| Comparator Or Baseline | Acetyl-CoA: pH-dependent binding; 3'-phosphate pK 6.4 |
| Quantified Difference | Absence of pH-dependent ionization eliminates the pK 6.4 effect observed with acetyl-CoA |
| Conditions | Carnitine acetyltransferase from pigeon breast muscle; pH range 6.0–7.8 |
Why This Matters
This pH independence enables precise kinetic measurements under varying buffer conditions without confounding substrate-binding artifacts, making acetyl-dephospho-CoA the preferred substrate for carnitine acetyltransferase assays where pH stability is required.
- [1] Chase JF. pH-dependence of carnitine acetyltransferase activity. Biochem J. 1967 Aug;104(2):503-9. doi: 10.1042/bj1040503. PMID: 6048792; PMCID: PMC1270612. View Source
